Pulmonary arterial hypertension agent-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pulmonary arterial hypertension agent-1 is a compound used in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries that supply the lungs. This condition leads to the narrowing and thickening of these arteries, making it difficult for blood to flow through them and causing the heart to work harder. This compound helps to alleviate these symptoms by targeting specific pathways involved in the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pulmonary arterial hypertension agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for medical use.

Chemical Reactions Analysis

Types of Reactions: Pulmonary arterial hypertension agent-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pulmonary arterial hypertension agent-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of new therapeutic agents and formulations.

Mechanism of Action

Pulmonary arterial hypertension agent-1 exerts its effects by targeting specific molecular pathways involved in the regulation of blood pressure and vascular tone. It primarily acts on the endothelin pathway, inhibiting the action of endothelin-1, a potent vasoconstrictor. By blocking this pathway, the compound helps to relax the blood vessels, reduce pulmonary arterial pressure, and improve blood flow. Additionally, it may have anti-proliferative effects on the smooth muscle cells in the pulmonary arteries, further contributing to its therapeutic benefits .

Comparison with Similar Compounds

Pulmonary arterial hypertension agent-1 is unique in its specific targeting of the endothelin pathway, which sets it apart from other compounds used in the treatment of pulmonary arterial hypertension. Similar compounds include:

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Ambrisentan: A selective endothelin receptor antagonist with similar therapeutic effects.

Sildenafil: A phosphodiesterase-5 inhibitor that works by increasing nitric oxide levels and promoting vasodilation.

Tadalafil: Another phosphodiesterase-5 inhibitor with a longer duration of action compared to sildenafil

Each of these compounds has its own unique mechanism of action and therapeutic profile, making them suitable for different patient populations and treatment strategies.

Biological Activity

Pulmonary arterial hypertension (PAH) is a severe condition characterized by elevated blood pressure in the pulmonary arteries, leading to significant morbidity and mortality. The compound referred to as "Pulmonary arterial hypertension agent-1" (PAH agent-1) plays a crucial role in the management and treatment of this condition. This article delves into the biological activity of PAH agent-1, exploring its mechanisms, therapeutic effects, and relevant research findings.

PAH agent-1 operates through several key biological pathways that are vital for regulating vascular tone and remodeling in the pulmonary circulation:

-

Endothelin-1 Pathway :

- Endothelin-1 (ET-1) is a potent vasoconstrictor involved in the pathophysiology of PAH. It acts primarily through two receptors: ET_A and ET_B . ET_A is predominantly expressed in vascular smooth muscle cells (VSMCs), promoting vasoconstriction and proliferation, while ET_B mediates vasodilation in endothelial cells by facilitating nitric oxide (NO) production .

- PAH agent-1 likely functions as an endothelin receptor antagonist, blocking ET-1's harmful effects and thus alleviating pulmonary vasoconstriction.

- Nitric Oxide Pathway :

- Prostacyclin Pathway :

Clinical Efficacy

Research has demonstrated the efficacy of PAH agent-1 in various clinical settings:

- Case Studies :

- A study involving patients transitioning from other PAH therapies to PAH agent-1 reported significant improvements in hemodynamic parameters, including mean pulmonary arterial pressure (mPAP) and cardiac output (CO) .

- In pediatric populations, PAH agent-1 has shown promise in improving exercise capacity and quality of life metrics among children with PAH associated with congenital heart disease .

Research Findings

A comprehensive analysis of recent studies provides insights into the biological activity of PAH agent-1:

Properties

Molecular Formula |

C26H41NO4 |

|---|---|

Molecular Weight |

431.6 g/mol |

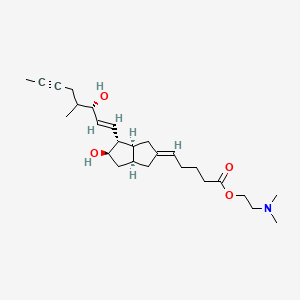

IUPAC Name |

2-(dimethylamino)ethyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |

InChI |

InChI=1S/C26H41NO4/c1-5-6-9-19(2)24(28)13-12-22-23-17-20(16-21(23)18-25(22)29)10-7-8-11-26(30)31-15-14-27(3)4/h10,12-13,19,21-25,28-29H,7-9,11,14-18H2,1-4H3/b13-12+,20-10+/t19?,21-,22+,23-,24+,25+/m0/s1 |

InChI Key |

IJEFECSGADVPHU-YFHZTOFESA-N |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OCCN(C)C)/C2)O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCCN(C)C)C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.